(S)-4-Isopropyloxazolidine-2-thione

Catalog No.
S1487924
CAS No.
104499-08-3
M.F
C6H11NOS
M. Wt
145.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropyloxazolidine-2-thione

CAS Number

104499-08-3

Product Name

(S)-4-Isopropyloxazolidine-2-thione

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1

InChI Key

CIRDXQWBLPPFPN-RXMQYKEDSA-N

SMILES

CC(C)C1COC(=S)N1

Canonical SMILES

CC(C)C1COC(=S)N1

Isomeric SMILES

CC(C)[C@H]1COC(=S)N1

Chiral Auxiliary

A chiral auxiliary is a molecule that can be used to induce chirality, or handedness, in another molecule during a chemical reaction. (S)-IPT achieves this by forming a temporary bond with the target molecule, influencing its spatial orientation and ultimately leading to the formation of a specific stereoisomer.

(S)-IPT has been demonstrated to be a highly selective and efficient chiral auxiliary for the stereochemical induction at the phosphorus atom during the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate (d4TMP). PubChem, National Institutes of Health:

This specific application involves the development of prodrugs, which are inactive chemical compounds that are converted into their active form within the body. The use of (S)-IPT ensures the formation of a specific stereoisomer of the prodrug, which can be crucial for its desired pharmacological properties.

(S)-IPT offers several advantages as a chiral auxiliary, including:

  • High selectivity: It can effectively induce the desired chirality in the target molecule.
  • Efficiency: It can be readily incorporated into the reaction and removed after the desired product is formed.
  • Direct reduction: It can be directly reduced to its corresponding aldehyde and the chiral auxiliary by reductive cleavage with diisobutylaluminum hydride. Sigma-Aldrich:

(S)-4-Isopropyloxazolidine-2-thione is a chiral compound with the molecular formula C₆H₁₁NOS and a molecular weight of approximately 161.3 g/mol. This compound is recognized for its unique structural properties, including a thiazolidine ring, which contributes to its biological and chemical activities. The compound is typically produced in high purity, often around 95%, making it suitable for various research applications, particularly in the fields of medicinal chemistry and organic synthesis .

, primarily due to its thione functional group. It can undergo:

  • Nucleophilic Substitution Reactions: The sulfur atom can act as a nucleophile, engaging in substitutions that are critical for synthesizing other thiazolidine derivatives.
  • Aldol-type Reactions: This compound can be utilized as a chiral auxiliary in aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds from achiral aldehydes .
  • Coordination Chemistry: It forms complexes with transition metals, enhancing its utility in catalysis .

(S)-4-Isopropyloxazolidine-2-thione exhibits notable biological activities:

  • Antifungal Properties: Derivatives of this compound have shown significant antifungal activity against various pathogens, indicating potential as a lead compound for antifungal drug development.
  • Antidiabetic Effects: Similar to other thiazolidinediones, this compound acts as an activator of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in insulin sensitivity and glucose metabolism.

Several synthetic routes have been developed for (S)-4-Isopropyloxazolidine-2-thione:

  • Chiral Auxiliary Method: Utilizing chiral amino alcohols and thioacetic acid under mild conditions to yield the desired thiazolidine structure.
  • Asymmetric Synthesis: This compound can be synthesized through asymmetric synthesis techniques that involve the use of chiral ligands to control stereochemistry during reactions .
  • Metal-Catalyzed Reactions: Employing metal catalysts to facilitate the formation of thiazolidine derivatives from simpler precursors.

(S)-4-Isopropyloxazolidine-2-thione finds applications in various fields:

  • Pharmaceutical Research: Used as a chiral auxiliary in drug synthesis, aiding in the development of stereochemically pure compounds.
  • Catalysis: Serves as a ligand in transition metal-catalyzed reactions, enhancing reaction selectivity and efficiency.
  • Material Science: Investigated for its potential use in developing new materials with specific properties due to its unique chemical structure .

Studies focusing on (S)-4-Isopropyloxazolidine-2-thione's interactions reveal:

  • Metal Complex Formation: The compound forms stable complexes with various transition metals, which can significantly alter its reactivity and biological activity.
  • Biological Pathways: Its role as a PPARγ activator suggests interactions with metabolic pathways related to glucose homeostasis and lipid metabolism .

Several compounds share structural or functional similarities with (S)-4-Isopropyloxazolidine-2-thione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(S)-4-Isopropylthiazolidine-2-thioneThiazolidine ringStrong antifungal activity; used as a chiral auxiliary
(S)-4-Isopropyl-2-oxazolidinoneOxazolidinone structureUsed in dirhodium(II) complexes; versatile chiral ligand
Thiazolidinedione derivativesContains thiazolidinedione coreKnown for insulin-sensitizing effects; used in diabetes treatment
(R)-4-Methylthiazolidine-2-thioneMethyl substitution on thiazolidineExhibits different biological activities compared to isopropyl variant

The uniqueness of (S)-4-Isopropyloxazolidine-2-thione lies in its specific structural configuration and its dual role as both a chiral auxiliary and a biologically active compound, distinguishing it from other similar compounds through its diverse applications and significant biological effects.

XLogP3

1.7

Wikipedia

4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol

Dates

Modify: 2023-08-15

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